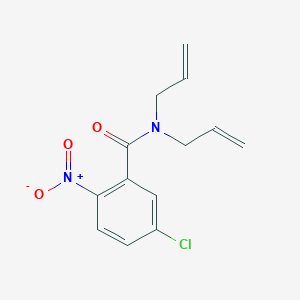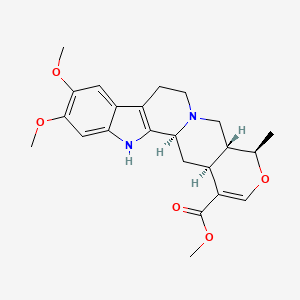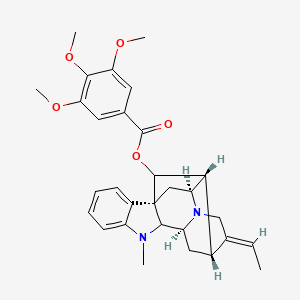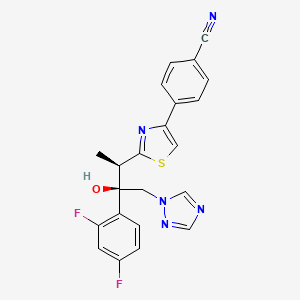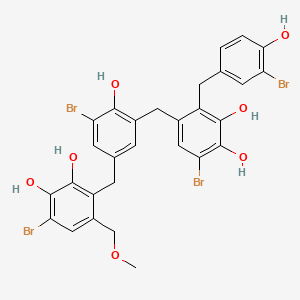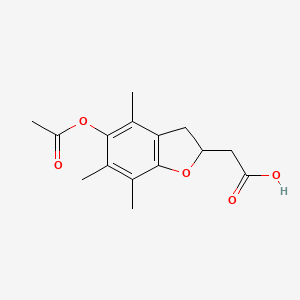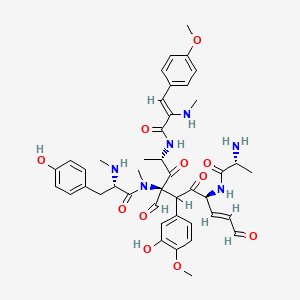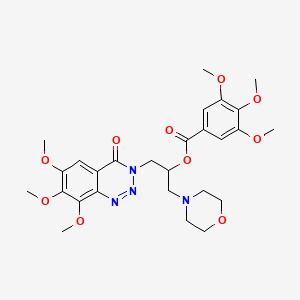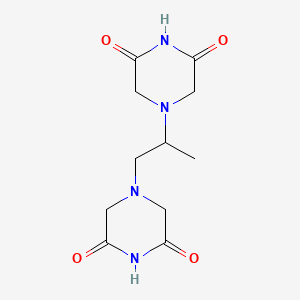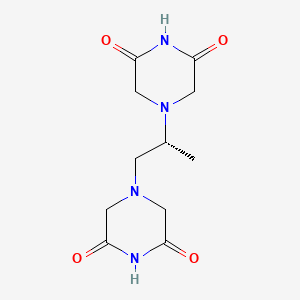
N'-phenylisonicotinohydrazide
Vue d'ensemble
Description
“N’-phenylisonicotinohydrazide” is a chemical compound with the molecular formula C12H11N3O . It is also known by other names such as PluriSln 1, plurisin 1, and NSC 14613 . It has been identified as a pluripotent cell-specific inhibitor that induces endoplasmic reticular stress and apoptosis in pluripotent stem cells .
Synthesis Analysis
While specific synthesis details for “N’-phenylisonicotinohydrazide” were not found, a related study discusses the successful design and synthesis of fifty-two kinds of N′-phenylhydrazides . These compounds were evaluated for their antifungal activity in vitro against five strains of C. albicans .Molecular Structure Analysis
The molecular structure of “N’-phenylisonicotinohydrazide” includes a phenyl group (C6H5-) attached to an isonicotinohydrazide group . The IUPAC name for this compound is N’-phenylpyridine-4-carbohydrazide . The InChI and SMILES strings provide more detailed information about its molecular structure .Physical And Chemical Properties Analysis
“N’-phenylisonicotinohydrazide” has a molecular weight of 213.23 g/mol . It has 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 3 rotatable bonds . Its exact mass and monoisotopic mass are both 213.090211983 g/mol . The topological polar surface area is 54 Ų .Applications De Recherche Scientifique
Specific Scientific Field
This application falls under the field of Medicinal Inorganic Chemistry .
Summary of the Application
N’-phenylisonicotinohydrazide is used in the synthesis of bio-active copper (II) complexes . These complexes are derived from Schiff base of azo- and phenyl hydrazine-based ligands and their derivatives .
Methods of Application
The method involves the use of copper (II) as a chelating central metal atom. This is due to its stable coordination compound, diverse coordinating capability with oxygen (O), nitrogen (N), sulfur (S) and phosphorus (P) donor ligands, and potentially better biological activity .
Results or Outcomes
These bio-active copper (II) complexes are among the promising candidates that are expected to replace conventional antibiotics which are suffering from side effects as well as microbial resistance .
N-Heterocyclic Phosphorus Hydrides
Specific Scientific Field
This application is in the field of Organic Chemistry .
Summary of the Application
N’-phenylisonicotinohydrazide is used in the study and synthetic application of N-heterocyclic phosphorus hydrides .
Methods of Application
The method involves the use of N-heterocyclic phosphines (NHPs) as catalysts for metal-free reductions . The excellent hydricity of NHPs is the result of hyperconjugative interactions between the lone-pair electrons on N atoms and the adjacent σ * (P–H) orbital .
Results or Outcomes
This reactivity has found many applications in the catalytic reduction of polar unsaturated bonds and in the hydroboration of pyridines .
Antioxidants in Foods
Specific Scientific Field
This application is in the field of Food Science .
Summary of the Application
Phenolic compounds, such as N’-phenylisonicotinohydrazide, have applications as antioxidants in foods . They are used in dairy products and as food additives .
Methods of Application
Phenolic compounds are known to act as an antioxidant by reacting with a variety of free radicals . The mechanism of actions of phenolic antioxidants involved either by hydrogen atom transfer, single electron transfer, sequential proton loss electron transfer, and transition metal chelation .
Results or Outcomes
Phenolic compounds in foods possess several health benefits such as antibacterial, anti-hyperlipidemic, cytotoxic, antioxidants, cardioprotective, neuroprotective, and anti-diabetic properties .
Accumulation of Amino Acids, Flavonoids and Phytohormones in Tea Shoots
Specific Scientific Field
This application is in the field of Agricultural Science .
Summary of the Application
N’-phenylisonicotinohydrazide is used in the study of the impact of nitrogen application on the accumulation of amino acids, flavonoids, and phytohormones in tea shoots under soil nutrition deficiency stress .
Methods of Application
The method involves the use of nitrogen-starved tea plants that use nitrogen absorbed from the soil for the biosynthesis of amino acids, flavonoids, and phytohormones .
Results or Outcomes
The levels of theanine, glutamate, and aspartate significantly increased with the supply of nitrogen, whereas multiple amino acids, such as alanine, phenylalanine, valine, etc., decreased .
Antimicrobial and Anti-inflammatory Remedies
Specific Scientific Field
This application is in the field of Pharmaceutical Science .
Summary of the Application
N’-phenylisonicotinohydrazide is used in the synthesis of various N–N azo- as well as phenyl hydrazine ligand and/or hydrazone derivatives for copper (II) complex . These complexes are used as antibiotics, antimicrobials, and anti-inflammatory remedies .
Methods of Application
The method involves the use of copper (II) as a chelating central metal atom. This is due to its stable coordination compound, diverse coordinating capability with oxygen (O), nitrogen (N), sulfur (S) and phosphorus (P) donor ligands, and potentially better biological activity .
Results or Outcomes
These copper (II) complexes based drugs are commonly used as antibiotics, antimicrobials, and anti-inflammatory remedies .
Flavoring Agents in Foods
Specific Scientific Field
This application is in the field of Food Science .
Summary of the Application
Phenolic compounds, such as N’-phenylisonicotinohydrazide, have applications as flavoring agents in foods . They are used in dairy products, and as food additives .
Methods of Application
Phenolic compounds are known to act as an antioxidant by reacting with a variety of free radicals . The mechanism of actions of phenolic antioxidants involved either by hydrogen atom transfer, single electron transfer, sequential proton loss electron transfer, and transition metal chelation .
Results or Outcomes
Phenolic compounds in foods possess several health benefits such as antibacterial, anti-hyperlipidemic, cytotoxic, antioxidants, cardioprotective, neuroprotective, and anti-diabetic properties .
Orientations Futures
Propriétés
IUPAC Name |
N'-phenylpyridine-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c16-12(10-6-8-13-9-7-10)15-14-11-4-2-1-3-5-11/h1-9,14H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDWXDLBWRHCKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NNC(=O)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30279924 | |
| Record name | PluriSln 1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30279924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-phenylisonicotinohydrazide | |
CAS RN |
91396-88-2 | |
| Record name | 91396-88-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14613 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | PluriSln 1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30279924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PluriSIn 1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





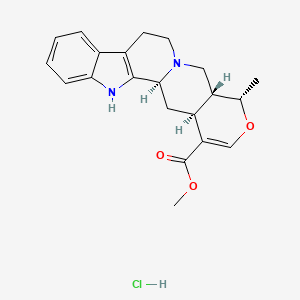
![(E)-N-[4-(acetylsulfamoyl)phenyl]-3-(4-tert-butylphenyl)prop-2-enamide](/img/structure/B1678824.png)
